PROTAC SOS1 degrader-1 (TFA)
描述
Role of SOS1 in RAS/ERK Pathway Activation and Cancer Proliferation
SOS1 is a bifunctional GEF that activates RAS by catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This process initiates the RAF-MEK-ERK signaling cascade, driving cell proliferation, survival, and differentiation. Structurally, SOS1 contains a catalytic CDC25 homology domain responsible for RAS activation and a Dbl homology (DH)-Pleckstrin homology (PH) module implicated in RAC GTPase signaling. In lung adenocarcinomas, somatic SOS1 mutations (e.g., N233Y) lead to constitutive RAS/ERK activation, promoting anchorage-independent growth and tumorigenesis. Additionally, SOS1 overexpression in non-small cell lung cancer (NSCLC) cells enhances nuclear factor kappa B (NFκB) activation, further supporting cancer cell survival and therapy resistance.
Table 1: Oncogenic Functions of SOS1 in Cancer
Limitations of Small-Molecule SOS1 Inhibitors in KRAS-Mutant Cancers
Conventional SOS1 inhibitors, such as BI-3406, bind to the CDC25 domain to block RAS activation. However, these occupancy-driven inhibitors face three major limitations:
- Incomplete Pathway Suppression : SOS1’s scaffolding role in RAC and NFκB signaling persists despite RAS inhibition, allowing residual oncogenic signaling.
- Mutation-Driven Resistance : The N233Y mutation in SOS1 reduces inhibitor binding affinity while maintaining GEF activity, as shown in NIH-3T3 xenograft models.
- Feedback Reactivation : Compensatory upregulation of receptor tyrosine kinases (RTKs) or alternative GEFs (e.g., RASGRP1) restores ERK phosphorylation post-inhibition.
Table 2: Efficacy Challenges of SOS1 Inhibitors
Rationale for PROTAC-Mediated Degradation Over Occupancy-Driven Inhibition
PROTAC SOS1 degrader-1 (TFA) employs a heterobifunctional design, linking a SOS1-binding ligand to an E3 ubiquitin ligase recruiter (e.g., VHL or cereblon). This induces ubiquitination and proteasomal degradation of SOS1, achieving three key advantages:
- Complete Target Elimination : Degradation removes both RAS-GEF and RAC-GEF activities, unlike inhibitors that spare the DH/PH domain.
- Overcoming Mutation Resistance : N233Y and other mutants are degraded irrespective of catalytic activity, as demonstrated in AML cell lines.
- Synergistic Combinatorial Potential : Co-degrading SOS1 and inhibiting MEK suppresses ERK and NFκB pathways simultaneously, reducing tumor viability.
Table 3: PROTAC SOS1 Degrader-1 (TFA) Mechanistic Advantages
属性
分子式 |
C59H77ClF4N10O6S |
|---|---|
分子量 |
1165.8 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H76ClFN10O4S.C2HF3O2/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51;3-2(4,5)1(6)7/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71);(H,6,7)/t38-,44+,47-,52+;/m0./s1 |
InChI 键 |
JNOOFFJZFLFLJN-CTTXDXGYSA-N |
手性 SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
准备方法
Synthesis of the SOS1-Binding Core
The quinazoline-derived SOS1 inhibitor serves as the core structure. As described in PMC9923844, the synthesis begins with condensation of 2-methyl-2-thiopseudourea sulfate with intermediate 12 under basic conditions (NaOMe/MeOH) to yield a thioether intermediate. Subsequent triflation (Tf₂O, DIPEA) introduces a trifluoromethanesulfonyl group, enabling nucleophilic aromatic substitution (SNAr) with a benzyl-protected piperazine derivative. Deprotection via hydrogenolysis removes the benzyl group, exposing a primary amine for further functionalization.
Key reagents and conditions:
Linker Installation
A PEG-based linker is introduced to bridge the SOS1 binder and E3 ligase ligand. According to PMC10113742, the linker (e.g., 3-aminopropanol or pentaethylene glycol) is attached via alkylation or amide coupling. For example, intermediate 21 is generated by hydrogenating a benzyl-protected amine followed by alkylation with tert-butyl bromocarboxylate. Acidic cleavage (TFA/DCM) of the tert-butyl group yields a free amine, which is coupled to the E3 ligase ligand using carbodiimide chemistry (EDC/HOBt).
Conjugation to the VHL Ligand
The final step involves coupling the linker-functionalized SOS1 binder to a VHL ligand (e.g., (S)-3-amino-2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)propanamide). As reported in PMC10113742, this is achieved via amide bond formation using HATU/DIPEA in DMF, yielding PROTAC SOS1 degrader-1 (TFA) with >90% purity after reverse-phase HPLC purification.
Analytical Characterization
Structural Confirmation
Purity and Stability
-
HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Storage : -20°C in anhydrous DMSO (100 mg/mL stock solution); stable for 1 month at -20°C or 6 months at -80°C.
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Concentration | 10 mM |
| Volume per 1 mg | 85.78 µL |
| Storage Temperature | -20°C (1 month) |
Quality Control and Biological Validation
Degradation Efficiency
Antiproliferative Activity
| Cell Line | IC₅₀ (nM) | KRAS Mutation |
|---|---|---|
| SW620 | 112 | G12C |
| MIA PaCa-2 | 98 | G12D |
| NCI-H358 | 105 | G12C |
Data sourced from PMC10113742 and GlpBio.
Challenges and Optimization
化学反应分析
Degradation Reaction
The primary chemical reaction involves ubiquitin-proteasome-mediated SOS1 degradation :
-
PROTAC SOS1 degrader-1 (TFA) binds simultaneously to SOS1 and an E3 ubiquitin ligase (e.g., cereblon), forming a ternary complex .
-
This complex facilitates SOS1 ubiquitination, marking it for proteasomal degradation .
-
Degradation efficiency reaches DC50 = 98.4 nM in cancer cells, with up to 92% SOS1 depletion at 48 hours in colorectal cancer (CRC) models .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| DC50 (degradation) | 98.4 nM | |
| Max SOS1 degradation | 92% at 48 hours | |
| Time to peak degradation | 24–48 hours |
Binding Reactions
The compound engages in specific molecular interactions :
-
SOS1 binding : The quinazoline/phthalazine core forms π-stacking with His905 and hydrogen bonds with Asn879 in SOS1’s catalytic domain .
-
E3 ligase recruitment : The lenalidomide derivative binds cereblon, enabling ubiquitin transfer to SOS1 .
Structural Insights :
-
X-ray crystallography confirms the phthalazine core’s critical interaction with SOS1’s His905 and Glu902 .
-
Linker length and rigidity (e.g., PEG chains) optimize ternary complex stability .
Synthetic Reactions
The synthesis involves multi-step modular assembly :
-
Core formation : Synthesis of the SOS1-binding quinazoline/phthalazine scaffold via nucleophilic aromatic substitution (S<sub>N</sub>Ar) and condensation reactions .
-
Linker attachment : Introduction of polyethylene glycol (PEG) or alkyl chains at the 6- or 7-position of the core .
-
E3 ligase ligand conjugation : Amide coupling between the linker and lenalidomide derivatives using carbodiimide reagents .
Example Synthesis Pathway :
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Quinazoline core synthesis | S<sub>N</sub>Ar, hydrogenation | Phosphonitrilic chloride trimer, H<sub>2</sub>/Pd-C |
| Linker incorporation | Alkylation, tosylation | tert-Butyl bromocarboxylate, TsCl |
| Final PROTAC assembly | Amide coupling | EDCI, OxymaPure |
Mechanistic and Functional Studies
-
Time-dependent degradation : Pretreatment with cycloheximide (a protein synthesis inhibitor) revealed that SOS1 degradation begins within 3 hours and is sustained for >48 hours .
-
Synergistic effects : Combining PROTAC SOS1 degrader-1 (TFA) with KRAS G12C inhibitors (e.g., AMG510) suppresses RAS-MAPK signaling feedback, enhancing antiproliferative activity .
Comparative Efficacy :
| Metric | PROTAC SOS1 degrader-1 (TFA) | SOS1 Inhibitor (BI3406) |
|---|---|---|
| IC<sub>50</sub> in CRC PDOs | 5× lower | Higher |
| Toxicity | Low | Moderate |
Stability and Solubility
科学研究应用
Efficacy in Preclinical Studies
Recent studies have demonstrated that PROTAC SOS1 Degrader-1 (TFA) exhibits significant antiproliferative activity against cancer cells with various KRAS mutations. The compound has a DC50 value of 98.4 nM, indicating its potency in inducing SOS1 degradation .
Table 1: Summary of Efficacy Studies
Colorectal Cancer Application
One notable application of PROTAC SOS1 Degrader-1 (TFA) is in colorectal cancer (CRC), particularly for patients with KRAS mutations. A study highlighted that targeted degradation of SOS1 led to significant inhibition of tumor growth in patient-derived CRC organoids. The study reported that PROTAC SOS1 Degrader-1 achieved up to 92% degradation of SOS1, outperforming traditional small molecule inhibitors like BI3406 .
Mechanistic Insights
In mechanistic studies, it was found that PROTAC SOS1 Degrader-1 induces time-dependent degradation of SOS1, with substantial effects observed at 48 hours post-treatment. This delayed onset suggests a complex interaction between the compound and cellular processes, including protein synthesis and degradation pathways .
Potential Therapeutic Implications
The ability of PROTAC SOS1 Degrader-1 (TFA) to selectively degrade SOS1 provides a promising therapeutic strategy for treating KRAS-driven cancers. Its low toxicity profile combined with high efficacy positions it as a potential candidate for further clinical development. The targeted approach may also reduce off-target effects commonly associated with conventional therapies.
作用机制
PROTAC SOS1 降解剂-1 (TFA) 的作用机制涉及形成 PROTAC 分子、SOS1 和 E3 泛素连接酶之间的三元复合物。该复合物促进 SOS1 的泛素化,将其标记为蛋白酶体降解。 SOS1 的降解会破坏 SOS1-KRAS 信号通路,导致癌细胞增殖减少和凋亡增加 .
相似化合物的比较
Comparison with SOS1-Targeting PROTACs
LHF418
- Structure : Combines a SOS1-binding ligand, linker, and CRBN-recruiting E3 ligase ligand.
- Efficacy :
- DC₅₀ : 209.4 nM (concentration for 50% degradation).
- Dmax : >80% maximal degradation in cellular assays.
- Advantages : High potency and oral bioavailability, advancing toward clinical trials .
- Limitations: Limited data on long-term toxicity and resistance mechanisms.
PROTAC SOS1 Degrader-8 (Compd 10)
- Design : Incorporates a distinct SOS1 ligand (red), linker (black), and E3 ligase ligand (blue, likely VHL).
- Performance : Shows specific antitumor activity in SOS1-dependent models but lacks published DC₅₀/Dmax values .
- Differentiation : Structural variations in the linker and E3 ligase recruitment may influence tissue penetration and degradation kinetics compared to PROTAC SOS1 Degrader-1 (TFA) .
Table 1: Comparative Efficacy of SOS1-Targeting PROTACs
Comparison with PROTACs Targeting Other Oncoproteins
PROTAC HK2 Degrader-1
- Target : Hexokinase 2 (HK2), a glycolytic enzyme.
- Efficacy :
- Relevance: Highlights the versatility of PROTACs in non-oncologic applications, contrasting with SOS1 degraders’ focus on KRAS-driven cancers.
PROTAC GSPT1 Degrader-1 (Compound F)
- Target : G1-to-S phase transition protein 1 (GSPT1).
- Efficacy :
- Differentiation : Utilizes cereblon (CRBN) E3 ligase, similar to LHF418, but targets a protein involved in cell cycle regulation rather than RAS signaling.
Table 2: Cross-Target PROTAC Performance
Structural and Mechanistic Insights
- E3 Ligase Recruitment: PROTAC SOS1 Degrader-1 (TFA) may employ VHL or CRBN, whereas LHF418 uses CRBN. CRBN-based degraders often exhibit superior tissue penetration but may face immunogenicity concerns .
- Resistance Mechanisms : Unlike kinase inhibitors, PROTACs like SOS1 Degrader-1 avoid target mutation-mediated resistance but may encounter E3 ligase downregulation .
常见问题
Q. What is the design rationale for PROTAC SOS1 degrader-1 targeting KRAS-driven cancers?
PROTAC SOS1 degrader-1 is designed to disrupt the SOS1-KRAS interaction, a critical node in the RAS-RAF-MEK-ERK signaling pathway. The compound combines a SOS1-binding ligand (e.g., BI3406 or BAY293 derivatives) with an E3 ligase-recruiting moiety (e.g., VHL or CRBN ligands) via a linker. This bifunctional structure enables targeted ubiquitination and proteasomal degradation of SOS1, blocking KRAS activation .
Q. How does PROTAC SOS1 degrader-1 induce protein degradation mechanistically?
The PROTAC forms a ternary complex by binding SOS1 and an E3 ligase (e.g., VHL), facilitating SOS1 ubiquitination. This marks SOS1 for proteasomal degradation, leading to sustained inhibition of KRAS signaling. Confirmation requires co-immunoprecipitation assays to validate ternary complex formation and western blotting to monitor SOS1 depletion over time .
Q. What are the critical steps in synthesizing PROTAC SOS1 degrader-1?
Synthesis involves three stages:
- Target ligand synthesis : Optimize SOS1-binding affinity using structure-activity relationship (SAR) studies.
- E3 ligase ligand synthesis : Select ligands (e.g., VHL or CRBN) with high binding specificity.
- Linker conjugation : Use PEG-based or rigid linkers to balance solubility and ternary complex stability. Analytical techniques like HPLC and mass spectrometry ensure purity and correct stoichiometry .
Advanced Research Questions
Q. How should researchers design experiments to evaluate PROTAC SOS1 degrader-1 efficacy in vitro?
- Cell lines : Use KRAS-mutant models (e.g., pancreatic, lung, or colorectal cancer cells).
- Assays : Measure anti-proliferation via MTT/CCK-8 assays and validate SOS1 degradation via western blotting. Compare with small-molecule inhibitors (e.g., BI 1701963) to assess degradation-specific effects .
- Controls : Include proteasome inhibitors (e.g., MG132) to confirm ubiquitin-proteasome system dependency .
Q. What in vivo models are suitable for testing PROTAC SOS1 degrader-1?
- Xenograft models : Implant KRAS-mutant cancer cells (e.g., H358 lung cancer) into immunodeficient mice. Monitor tumor volume and SOS1 degradation in excised tissues via immunohistochemistry.
- Pharmacokinetics (PK) : Assess plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Optimize dosing regimens to avoid "hook effects" (reduced efficacy at high concentrations) .
Q. How can researchers resolve contradictions between binding affinity and degradation efficiency?
If a PROTAC shows strong SOS1 binding (via MST or SPR) but poor degradation, evaluate:
- Ternary complex stability : Use NanoBRET or crystallography to assess E3 ligase-PROTAC-SOS1 interactions.
- Cellular permeability : Perform live-cell imaging with fluorescently labeled PROTACs .
Q. What strategies optimize linker design to enhance PROTAC SOS1 degrader-1 selectivity?
- Linker length/rigidity : Test PEG chains vs. aromatic spacers to balance flexibility and steric constraints.
- Biophysical validation : Use surface plasmon resonance (SPR) or cryo-EM to analyze ternary complex geometry. Macrocyclization (e.g., adding a cyclizing linker) can improve selectivity for homologous targets .
Q. How does PROTAC SOS1 degrader-1 compare to small-molecule SOS1 inhibitors in overcoming resistance?
- Degradation vs. inhibition : PROTACs deplete SOS1 entirely, preventing rebound signaling common with inhibitors.
- Preclinical data : Compound 9d (a SOS1 PROTAC) showed superior antiproliferation activity vs. its parent agonist in KRAS-mutant cells and xenografts .
Q. What methodologies quantify SOS1 degradation kinetics and off-target effects?
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